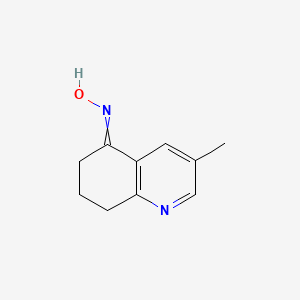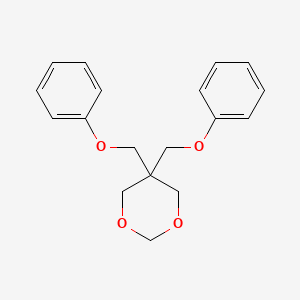
1-Benzotellurophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzotellurophen-3(2H)-one is an organotellurium compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzotellurophen-3(2H)-one typically involves the reaction of tellurium-containing precursors with appropriate organic substrates. Common synthetic routes may include:
Tellurium Insertion Reactions: Insertion of tellurium into organic frameworks using tellurium reagents.
Cyclization Reactions: Formation of the benzotellurophen ring through cyclization of suitable precursors.
Industrial Production Methods
Industrial production methods for organotellurium compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Specific details for this compound would require consultation of industrial chemistry resources.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzotellurophen-3(2H)-one may undergo various chemical reactions, including:
Oxidation: Conversion to telluroxides or tellurones using oxidizing agents.
Reduction: Reduction to tellurides using reducing agents.
Substitution: Substitution reactions where tellurium is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield telluroxides, while reduction may produce tellurides.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its biological activity and potential therapeutic applications.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and electronic devices.
Mécanisme D'action
The mechanism of action of 1-Benzotellurophen-3(2H)-one involves its interaction with molecular targets and pathways. Specific details would require experimental data, but general mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Redox Reactions: Participating in redox reactions that alter cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzoselenophen-3(2H)-one: A selenium analog with similar chemical properties.
1-Benzothiophen-3(2H)-one: A sulfur analog with distinct reactivity.
Uniqueness
1-Benzotellurophen-3(2H)-one is unique due to the presence of tellurium, which imparts specific chemical properties such as higher atomic weight and different redox behavior compared to its sulfur and selenium analogs.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
Propriétés
Numéro CAS |
59550-47-9 |
|---|---|
Formule moléculaire |
C8H6OTe |
Poids moléculaire |
245.7 g/mol |
Nom IUPAC |
1-benzotellurophen-3-one |
InChI |
InChI=1S/C8H6OTe/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2 |
Clé InChI |
MXENNOZSKJADBU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=CC=CC=C2[Te]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)

![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)




